![molecular formula C15H23ClF3N3 B2446319 2-(5-Methylpyrazin-2-yl)-N-[[4-(trifluoromethyl)cyclohexyl]methyl]ethanamine;hydrochloride CAS No. 2418727-78-1](/img/structure/B2446319.png)

2-(5-Methylpyrazin-2-yl)-N-[[4-(trifluoromethyl)cyclohexyl]methyl]ethanamine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

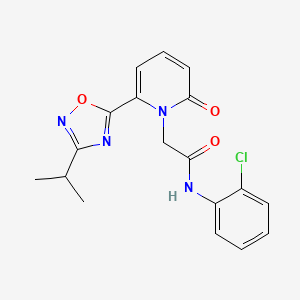

The compound “2-(5-Methylpyrazin-2-yl)-N-[[4-(trifluoromethyl)cyclohexyl]methyl]ethanamine;hydrochloride” is a complex organic molecule. It contains a pyrazine ring, which is a six-membered ring with two nitrogen atoms, and a trifluoromethyl group, which is a methyl group where all three hydrogen atoms have been replaced by fluorine atoms .

Molecular Structure Analysis

The molecule contains a pyrazine ring, a trifluoromethyl group, and a cyclohexyl group. The trifluoromethyl group is characterized by the presence of three fluorine atoms, which are highly electronegative .Chemical Reactions Analysis

The trifluoromethyl group is often used in chemical reactions to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .Physical And Chemical Properties Analysis

Trifluoromethyl groups are known to bestow distinctive physical-chemical properties on the compounds they are part of. They are often described as having significant electronegativity, which can make trifluoromethyl-substituted compounds strong acids .Aplicaciones Científicas De Investigación

1. Organocatalysis and Cascade Catalysis

A study by Graham, Horning, and MacMillan (2012) discusses the preparation of compounds related to 2-(5-Methylpyrazin-2-yl)-N-[[4-(trifluoromethyl)cyclohexyl]methyl]ethanamine;hydrochloride. It highlights its use in organocatalysis and SOMO catalysis, particularly in α-trifluoromethylation and cascade catalysis processes (Graham, Horning, & MacMillan, 2012).

2. DNA Binding and Nuclease Activity

Kumar et al. (2012) investigated Cu(II) complexes with ligands structurally similar to the compound , revealing insights into DNA binding and nuclease activity. These complexes demonstrated significant interaction with DNA and displayed potential for use in therapeutic applications (Kumar et al., 2012).

3. Synthesis of Nonbenzenoid Analogs of Biogenic Amine

Research by Kurokawa (1983) on the synthesis of 2-(4-Azulenyl)ethanamine derivatives, which are structurally related to the compound, explores the creation of nonbenzenoid analogs of biologically active amines. This work provides insights into synthesizing similar compounds and their potential biological activities (Kurokawa, 1983).

4. Fluoroalkylated Dihydroazolo[1,5-a]pyrimidines Synthesis

Goryaeva et al. (2009) synthesized fluoroalkylated dihydroazolo[1,5-a]pyrimidines, akin to the compound , demonstrating potential for developing novel heterocyclic compounds with diverse applications (Goryaeva et al., 2009).

5. Metallacycle Formation in Ruthenium Complexes

Pettinari et al. (2016) explored the self-assembly of arene ruthenium acylpyrazolone fragments, which are structurally related to the compound. This study provides valuable information on the formation of metallacycles, which could have implications in materials science and catalysis (Pettinari et al., 2016).

6. Synthesis of Novel Chalcone Derivatives

Bhat et al. (2016) focused on the synthesis of new chalcone derivatives containing elements similar to the compound . These derivatives demonstrated potential antimicrobial, antioxidant, and anticancer activities, indicating the compound's relevance in medicinal chemistry (Bhat et al., 2016).

Direcciones Futuras

Propiedades

IUPAC Name |

2-(5-methylpyrazin-2-yl)-N-[[4-(trifluoromethyl)cyclohexyl]methyl]ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22F3N3.ClH/c1-11-8-21-14(10-20-11)6-7-19-9-12-2-4-13(5-3-12)15(16,17)18;/h8,10,12-13,19H,2-7,9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDLITPABSUDAGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)CCNCC2CCC(CC2)C(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23ClF3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.81 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Methylpyrazin-2-yl)-N-[[4-(trifluoromethyl)cyclohexyl]methyl]ethanamine;hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide](/img/structure/B2446236.png)

![7-[(3-methylbenzyl)amino]-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2446238.png)

![4-[Tert-butyl(dimethyl)silyl]oxyoxane-4-carbaldehyde](/img/structure/B2446242.png)

![(Z)-N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide](/img/structure/B2446244.png)

![3-[2-(4-Chloro-2-methylphenoxy)phenyl]-3-oxopropanenitrile](/img/structure/B2446245.png)

![2-[cyano(3-ethylphenyl)amino]-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2446246.png)

![2-Chloro-N-[(4-chloro-3-fluorophenyl)-(5-methyl-1,2,4-oxadiazol-3-yl)methyl]acetamide](/img/structure/B2446249.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-4-tosylbutanamide](/img/structure/B2446254.png)

![4-fluoro-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzamide](/img/structure/B2446257.png)